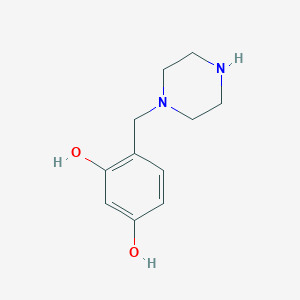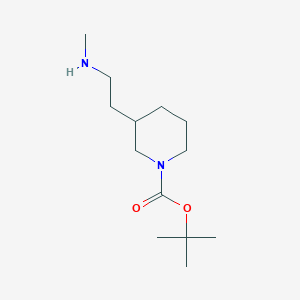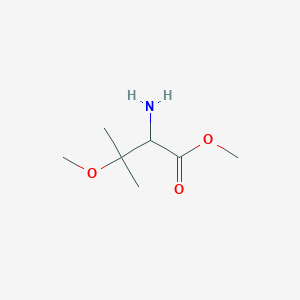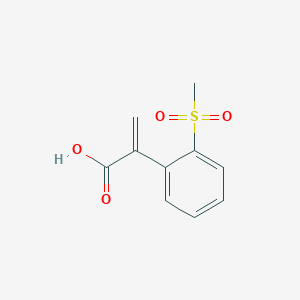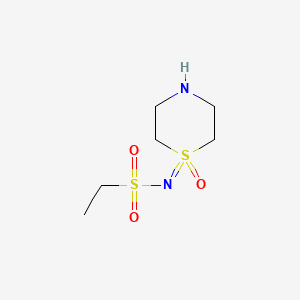![molecular formula C8H4BrF3N2S B15312436 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine CAS No. 2839143-84-7](/img/structure/B15312436.png)
2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the thiazolo[4,5-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Aplicaciones Científicas De Investigación
2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of histamine and other neurotransmitters . This interaction can lead to various physiological effects, including anti-inflammatory and analgesic activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylthiazole: Similar in structure but lacks the pyridine ring.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Similar core structure but different substituents.
2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazole: Similar substituents but different core structure.
Uniqueness
2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine is unique due to the combination of its bromine, methyl, and trifluoromethyl substituents on the thiazolo[4,5-b]pyridine core
Propiedades
Número CAS |
2839143-84-7 |
|---|---|
Fórmula molecular |
C8H4BrF3N2S |
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
2-bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(13-3)14-7(9)15-5/h2H,1H3 |
Clave InChI |
ZHWRERNTRYBPJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)N=C(S2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)



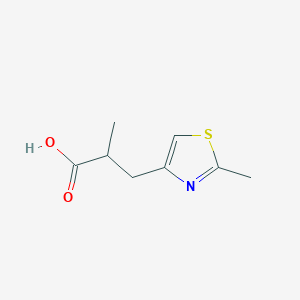
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
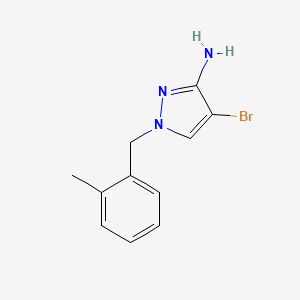

![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
